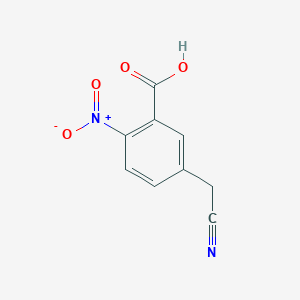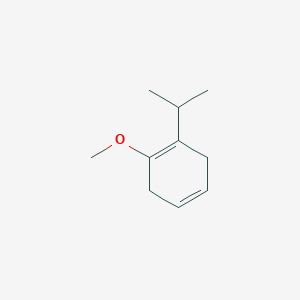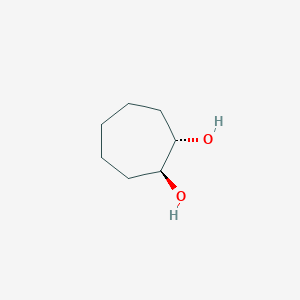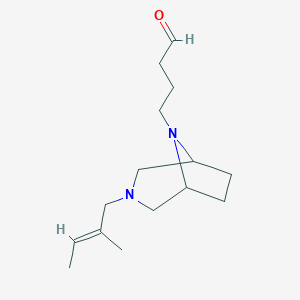
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane, also known as DMXB-A, is a compound that has been studied for its potential use as a therapeutic agent in various medical conditions. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
Wirkmechanismus
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor has been shown to improve cognitive function and memory. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce negative symptoms in schizophrenia and improve attention and reduce impulsivity in ADHD. 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, its potential use in humans is limited by its poor bioavailability and short half-life.
Zukünftige Richtungen
Future research on 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane could focus on improving its bioavailability and half-life to increase its potential therapeutic use. It could also be studied for its potential use in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to investigate the mechanisms underlying its anti-inflammatory properties and its potential use in treating inflammatory conditions.
Synthesemethoden
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-methyl-2-buten-1-ol with butyric anhydride to form 2-methyl-2-butenyl butyrate. This intermediate is then reacted with 3,8-diazabicyclo[3.2.1]octane (DABCO) in the presence of a Lewis acid catalyst to yield 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane.
Wissenschaftliche Forschungsanwendungen
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in various medical conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In schizophrenia, 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce negative symptoms. In ADHD, it has been found to improve attention and reduce impulsivity.
Eigenschaften
CAS-Nummer |
101607-39-0 |
|---|---|
Produktname |
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane |
Molekularformel |
C15H26N2O |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
4-[3-[(E)-2-methylbut-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butanal |
InChI |
InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+ |
InChI-Schlüssel |
PLVPBCILDZUVLX-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C(\C)/CN1CC2CCC(C1)N2CCCC=O |
SMILES |
CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
Kanonische SMILES |
CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
Synonyme |
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






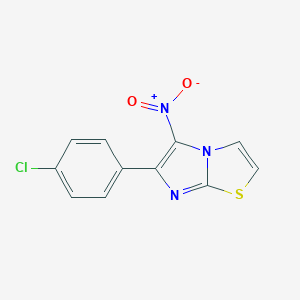
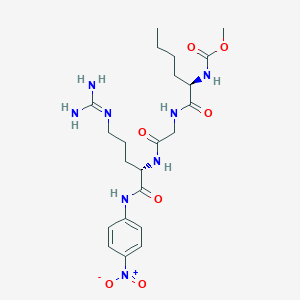
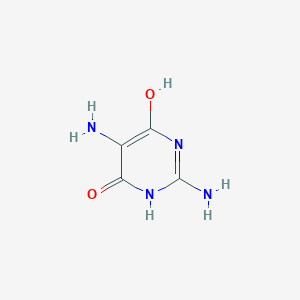
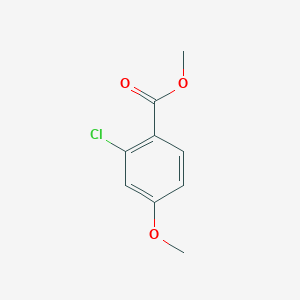
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
